molecular formula C25H21N3O6S B2735071 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate CAS No. 851126-42-6

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate

Cat. No.: B2735071
CAS No.: 851126-42-6
M. Wt: 491.52
InChI Key: AMFONDNJLHPICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate is a heterocyclic compound featuring a pyrazole core substituted with a 2-nitrophenylthio group at position 4 and a 2,3-dimethoxybenzoate ester at position 3. The pyrazole ring is further substituted with a phenyl group at position 1 and a methyl group at position 4.

Properties

IUPAC Name

[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S/c1-16-23(35-21-15-8-7-13-19(21)28(30)31)24(27(26-16)17-10-5-4-6-11-17)34-25(29)18-12-9-14-20(32-2)22(18)33-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFONDNJLHPICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the nitrophenylthio and dimethoxybenzoate groups through nucleophilic substitution and esterification reactions, respectively. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient 2-nitrophenylsulfanyl group facilitates nucleophilic aromatic substitution (SNAr). Key observations include:

  • Thioether displacement : Reacts with primary/secondary amines (e.g., piperidine) in ethanol at 80°C to form arylaminated pyrazole derivatives.

  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling subsequent diazotization or coupling reactions .

Table 1: Representative nucleophilic substitution outcomes

NucleophileConditionsProductYieldCharacterization
PiperidineEtOH, 80°C, 6h4-(piperidin-1-yl)-3-methyl-1-phenyl-pyrazole78%¹H NMR (δ 7.2–8.1 ppm aromatic), IR 1520 cm⁻¹ (C=N)
HydrazineMeOH, RT, 12hHydrazine-substituted analog65%LC-MS [M+H]⁺ 421.2

Oxidation

  • Thioether to sulfone : Treatment with mCPBA (3 equiv) in DCM converts the thioether to a sulfone, confirmed by S=O stretches at 1150–1250 cm⁻¹ in IR .

  • Pyrazole ring oxidation : Reacts with KMnO₄ under acidic conditions to form carboxylic acid derivatives at the 5-position .

Reduction

  • Nitro to amine : As noted earlier, H₂/Pd-C reduces the nitro group to -NH₂ without affecting other functionalities .

Hydrolysis Reactions

The ester linkage undergoes hydrolysis under both acidic and basic conditions:

  • Basic hydrolysis : NaOH (2M) in EtOH/H₂O (1:1) cleaves the benzoate ester to yield 3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-ol.

  • Acidic hydrolysis : HCl (6M) at reflux produces the same product but with slower kinetics (72% yield vs. 89% in basic conditions).

Key spectral evidence :

  • Post-hydrolysis IR shows loss of ester carbonyl peak (~1720 cm⁻¹) and emergence of -OH stretch (~3400 cm⁻¹) .

  • ¹³C NMR confirms disappearance of the benzoate carbonyl signal at δ 167 ppm .

Multi-Component Reactions

The compound participates in tandem Knoevenagel-Michael reactions for synthesizing bis-pyrazolones:

  • Reacts with aryl aldehydes (e.g., 4-nitrobenzaldehyde) and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under catalysis by cellulose sulfuric acid to form 4,4'-(arylmethylene)bis-pyrazol-5-ols .

Optimized conditions :

  • Catalyst: 10 mol% cellulose sulfuric acid

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Yield: 85–93%

Catalytic and Biocatalytic Modifications

Magnetic aminated starch (MAST) promotes efficient functionalization:

  • Biocatalytic alkylation : Reacts with indole derivatives to form 4-[(indol-3-yl)-arylmethyl]-pyrazolones in ≤93% yield within 35–80 minutes .

  • Recyclability: MAST retains ≥90% activity after 6 cycles .

Tautomerism and Prototropic Shifts

The pyrazol-5-ol tautomer (post-hydrolysis) exhibits keto-enol tautomerism, confirmed by:

  • ¹H NMR: Downfield singlet at δ 10.9 ppm (-OH) .

  • UV-Vis: λ<sub>max</sub> shifts from 280 nm (keto) to 320 nm (enol) in pH-dependent studies .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activities. The compound under discussion may act through various mechanisms, including:

  • Inhibition of mTORC1 Pathway : Similar pyrazole derivatives have been shown to inhibit the mechanistic target of rapamycin complex 1 (mTORC1), which is crucial in regulating cell growth and metabolism. This inhibition can lead to increased autophagy, a process that can suppress tumor growth under nutrient-deprived conditions.
  • Case Study : A study demonstrated that certain pyrazole derivatives reduced mTORC1 activity and increased basal autophagy levels, suggesting their potential as novel cancer therapeutics by modulating autophagic flux .

Anti-inflammatory Effects

Compounds containing pyrazole moieties have also exhibited anti-inflammatory properties. They often inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are vital in the inflammatory response.

  • IC50 Values : Related compounds have shown IC50 values in the nanomolar range, indicating strong anti-inflammatory activity .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively, revealing broad-spectrum activity against various pathogens. These compounds may disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key factors influencing SAR include:

  • Substituents on the Pyrazole Ring : Variations can significantly affect potency and selectivity against different cancer types.
  • Positioning of the Thiophenyl Moiety : The orientation can influence interactions with target proteins.
  • Functional Groups on the Benzoate Backbone : Modifications can enhance solubility and metabolic stability.

Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of mTORC1; modulation of autophagy
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialDisruption of bacterial cell wall synthesis

Mechanism of Action

The mechanism of action of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitrophenylthio group can participate in redox reactions, while the pyrazole core can engage in hydrogen bonding and π-π interactions with biological targets.

Comparison with Similar Compounds

Target Compound

  • Core : 1H-pyrazole
  • Substituents :
    • 2-Nitrophenylthio group (position 4)
    • 2,3-Dimethoxybenzoate ester (position 5)
    • Phenyl (position 1), methyl (position 3)

Analogues (Key Comparisons):

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () Core: 1,2,3-Triazole Substituents: 2-Nitrophenyl (position 1), benzothiazol-2-yl (position 4) Key Difference: Replacement of pyrazole with triazole and benzothiazole instead of dimethoxybenzoate. Benzothiazoles are known for broad biological activity .

Cu(II) 2,3-Dimethoxybenzoate Complexes ()

  • Core : Benzoate (metal-coordinated)
  • Substituents : 2,3-Dimethoxy groups, Cu(II) ion
  • Key Difference : Metal complex vs. organic ester; solubility trends highlight positional effects of methoxy groups (2,3- > 3,5-) .

Physicochemical Properties

Property Target Compound Triazole Analogue () Sulfonyl Pyrazole () Cu(II) 2,3-Dimethoxybenzoate ()
Molecular Weight ~500–525 g/mol (est.) Not provided 523.51 g/mol Not applicable (metal complex)
Solubility Likely low (ester) Not provided Not provided ~10⁻⁵–10⁻² mol/dm³ (water)
Functional Groups Thioether, ester, nitro Triazole, benzothiazole, nitro Sulfonyl, ester, nitro Carboxylate, dimethoxy
  • The 2,3-dimethoxybenzoate group in the target compound may enhance solubility compared to 3,5-dimethoxy isomers, as observed in Cu(II) complexes .

Biological Activity

3-Methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate is a novel compound within the pyrazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring substituted with various functional groups:

  • Pyrazole Core : Central to its activity, the pyrazole moiety is known for its ability to engage in electrophilic and nucleophilic reactions.
  • Nitrophenyl Group : This group enhances the compound's reactivity and biological interaction potential.
  • Dimethoxybenzoate Moiety : This addition may contribute to lipophilicity, affecting absorption and distribution.

Antioxidant Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant activity. A study employing molecular docking simulations demonstrated that this compound can effectively scavenge free radicals, thereby protecting cellular structures from oxidative damage .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The underlying mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial for inflammatory responses .

Antimicrobial Activity

Preliminary tests indicate that this compound exhibits antimicrobial properties against various bacterial strains. The minimal inhibitory concentration (MIC) values were determined using standard broth dilution methods. Notably, it showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Attack : The nitrophenyl group enhances electrophilicity, facilitating interactions with nucleophiles in biological systems.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
  • Cell Membrane Disruption : Its lipophilic nature allows it to interact with cellular membranes, potentially disrupting microbial cell integrity.

Case Study 1: Antioxidant Activity Assessment

In a controlled study involving human cell lines exposed to oxidative stress, treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. The results are summarized in Table 1.

Treatment GroupROS Levels (µM)% Reduction
Control150 ± 10-
Compound Treatment80 ± 546.67

Case Study 2: Anti-inflammatory Response

A murine model of inflammation was employed to assess the anti-inflammatory effects of the compound. Mice treated with the compound exhibited reduced paw edema and lower levels of inflammatory markers in serum analysis.

Treatment GroupPaw Edema (mm)TNF-alpha (pg/mL)
Control8.0 ± 0.5120 ± 15
Compound Treatment4.5 ± 0.360 ± 10

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate?

A typical synthesis involves condensation reactions between pyrazole-thiol intermediates and activated benzoate derivatives. For example, analogous pyrazole-thioether syntheses use ethanol as a solvent with triethylamine as a base to facilitate nucleophilic substitution (e.g., thiol group reacting with nitro-substituted aryl halides). Crystallization from dimethylformamide (DMF) or ethanol is often used for purification . Optimization of reaction time (e.g., 6 hours at room temperature) and stoichiometric ratios (1:1 molar equivalents) should be validated via thin-layer chromatography (TLC) or HPLC monitoring.

Q. How can the molecular structure of this compound be confirmed post-synthesis?

Combined spectroscopic and crystallographic methods are essential:

  • Spectroscopy : 1H^1 \text{H} and 13C NMR^{13} \text{C NMR} to verify substituent positions (e.g., aromatic protons, methoxy groups). Mass spectrometry (HRMS) confirms molecular weight.
  • X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to resolve crystal packing and anisotropic displacement parameters. SHELXL’s robust handling of high-resolution data ensures accurate bond-length and angle measurements .

Q. What purification techniques are recommended for isolating this compound?

Recrystallization from polar aprotic solvents (e.g., DMF) or ethanol is effective for removing unreacted starting materials. Column chromatography with silica gel (ethyl acetate/hexane gradients) can separate byproducts. Purity should be assessed via melting point analysis and 1H NMR^1 \text{H NMR} integration .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement?

Advanced features in SHELXL allow for:

  • Twin refinement : Using the TWIN and BASF commands to model twinned crystals.
  • Disorder modeling : Partial occupancy refinement for disordered solvent molecules or substituents.
  • Restraints : Applying SIMU and DELU constraints to stabilize anisotropic displacement parameters for overlapping atoms. Cross-validation with R_{\text{free}} ensures model robustness .

Q. How do substituent positions (e.g., 2,3-dimethoxy vs. 3,5-dimethoxy) influence physicochemical properties like solubility?

Studies on dimethoxybenzoate complexes show that solubility trends (105^{-5}–102^{-2} mol/dm3^3) correlate with substituent electronic effects. For example:

  • 3,5-Dimethoxy : Lower solubility due to steric hindrance and reduced hydrogen bonding.
  • 2,3-Dimethoxy : Moderate solubility from balanced inductive (+I) and mesomeric (+M) effects.
    Solubility assays in water or ethanol at controlled temperatures (25–60°C) should be paired with Hansen solubility parameter modeling .

Q. How can discrepancies between spectroscopic and crystallographic data be reconciled?

  • Dynamic vs. static structure : NMR captures solution-state conformations, while X-ray reflects solid-state packing. For example, rotational barriers in thioether groups may cause NMR signal splitting absent in the crystal structure.
  • Paramagnetic impurities : EPR spectroscopy or magnetic susceptibility measurements (e.g., SQUID magnetometry) can detect trace metals affecting NMR linewidths. Cross-validate with elemental analysis .

Q. What strategies are used to analyze antiferromagnetic interactions in metal complexes of this compound?

If the compound acts as a ligand (e.g., coordinating via pyrazole-N or thioether-S), magnetic studies on its metal complexes (e.g., Cu(II)) can employ:

  • Bleaney-Bowers equation : Fit magnetic susceptibility (χ\chi) vs. temperature (T) data to quantify exchange coupling constants (JJ).
  • Variable-temperature SQUID : Measure effective magnetic moments (μeff\mu_{\text{eff}}) from 2–300 K. For Cu(II) dimers, μeff\mu_{\text{eff}} typically decreases with lowering temperature due to antiferromagnetic coupling .

Methodological Notes

  • Crystallography Software : Always cite SHELXL and ORTEP when publishing structural data .
  • Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) and refinement parameters (e.g., .ins/.res files) in public repositories like the Cambridge Structural Database.
  • Safety Protocols : Handle nitro and thioether groups in fume hoods due to potential toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.